![molecular formula C6H4ClF3N2 B069462 2-Chloro-4-(trifluoromethyl)pyridin-3-amine CAS No. 166770-70-3](/img/structure/B69462.png)
2-Chloro-4-(trifluoromethyl)pyridin-3-amine
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Overview
Description
“2-Chloro-4-(trifluoromethyl)pyridin-3-amine” is a chemical compound with the molecular formula C6H4ClF3N2 . It has a molecular weight of 196.56 g/mol . The IUPAC name for this compound is 2-chloro-4-(trifluoromethyl)pyridin-3-amine .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(trifluoromethyl)pyridin-3-amine” includes a pyridine ring with a trifluoromethyl group, an amine group, and a chlorine atom attached to it . The InChI string for this compound is InChI=1S/C6H4ClF3N2/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H,11H2 .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 0 . The Topological Polar Surface Area is 38.9 Ų . The compound has a complexity of 161 .Scientific Research Applications
Agrochemical Applications
2-Chloro-4-(trifluoromethyl)pyridin-3-amine and its derivatives are widely used in the agrochemical industry . The major use of these derivatives is in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .
Pharmaceutical Applications
Several derivatives of 2-Chloro-4-(trifluoromethyl)pyridin-3-amine are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the derivative moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of FDA-Approved Drugs
The trifluoromethyl group in 2-Chloro-4-(trifluoromethyl)pyridin-3-amine has been found in many FDA-approved drugs . This review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
Interfacial Interaction Studies
2-Chloro-4-(trifluoromethyl)pyridin-3-amine may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
Synthesis of Hepatitis C Inhibitors
2-Amino-3-chloro-5-trifluoromethylpyridine, a derivative of 2-Chloro-4-(trifluoromethyl)pyridin-3-amine, acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
Materials Science
In the field of materials science, 2-Chloro-4-(trifluoromethyl)pyridin-3-amine can be used as a precursor for making various materials such as polymers, dyes, and liquid crystals . Its pyridine ring can serve as a functional group for attaching other molecules, and its chloro and trifluoromethyl groups can improve the solubility and stability of the final products .
Future Directions
Mechanism of Action
properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMUXCNJJIWKRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600617 |
Source
|
Record name | 2-Chloro-4-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)pyridin-3-amine | |
CAS RN |
166770-70-3 |
Source
|
Record name | 2-Chloro-4-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 166770-70-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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